molecular formula C13H11ClN2O3 B1365997 [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine

[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine

Katalognummer: B1365997
Molekulargewicht: 278.69 g/mol
InChI-Schlüssel: KXSVIUQKPYUOGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of a benzylamine group attached to a chlorinated nitrophenoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine typically involves multiple steps. One common route starts with the nitration of 5-chloro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzylamine group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Reduction: 3-(5-Chloro-2-aminophenoxy)-benzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Corresponding aldehydes or carboxylic acids

Wissenschaftliche Forschungsanwendungen

[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **3-(5-Chloro-2-nitrophenoxy)pyrrolidine
  • **2-(5-Chloro-2-nitrophenoxy)-3-methoxypropanoic acid
  • **3-(5-Chloro-2-nitrophenoxy)azetidine

Uniqueness

[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine is unique due to the presence of both a benzylamine group and a chlorinated nitrophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H11ClN2O3

Molekulargewicht

278.69 g/mol

IUPAC-Name

[3-(5-chloro-2-nitrophenoxy)phenyl]methanamine

InChI

InChI=1S/C13H11ClN2O3/c14-10-4-5-12(16(17)18)13(7-10)19-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2

InChI-Schlüssel

KXSVIUQKPYUOGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-])CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.